9R,10S-methylene-hexadecanoic acid
Overview
Description
9R,10S-methylene-hexadecanoic acid, also known as cis-9,10-methylene-hexadecanoic acid, is a type of fatty acid . It has the molecular formula C17H32O2 . This compound belongs to the class of organic compounds known as carbocyclic fatty acids .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . It has a cyclopropyl group (a three-membered carbon ring) in its structure .Physical and Chemical Properties Analysis
This compound has several calculated physicochemical properties. It has 19 heavy atoms, 1 ring, 0 aromatic rings, 13 rotatable bonds, a Van der Waals molecular volume of 305.24, a topological polar surface area of 37.30, 1 hydrogen bond donor, 2 hydrogen bond acceptors, a logP of 5.41, and a molar refractivity of 80.31 .Scientific Research Applications
In Vitro Synthesis
9R,10S-methylene-hexadecanoic acid has been synthesized in vitro using recombinant Escherichia coli. This process involves the heterologous expression of fatty acid hydroxylating enzymes and the use of whole cell lysate of the induced culture for the production of 9,10-dihydroxyhexadecanoic acid. This represents a novel approach in the field of fatty acid synthesis (Kaprakkaden et al., 2017).
Antibacterial Activity
Research into 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester, a compound related to this compound, has demonstrated significant antibacterial activity against various bacterial strains. This highlights its potential application in the development of new antibacterial agents (Pu et al., 2010).
Role in Plant Defence
The omega-hydroxylation of fatty acid derivatives, including 9,10-epoxystearic acid and 9,10-dihydroxystearic acid, by CYP94A1 enzyme in plants suggests a possible involvement in plant defense mechanisms. This provides insight into the biochemical pathways in plants and their response to environmental stressors (Pinot et al., 2000).
Antidiabetic Activities
Studies on the antidiabetic activities of extracts containing hexadecanoic acid methyl ester, a compound structurally related to this compound, have shown potential for diabetes management. This research opens avenues for new treatments for diabetes (Nasution et al., 2018).
Thermal Behavior in Industrial Applications
The thermal behavior of Schiff bases from chitosan, which involve hexadecanoic acid derivatives, has been studied for potential technological applications. This research is relevant in the context of modified vegetable oils used at low temperatures (Dos Santos et al., 2005).
Flower-Inducing Properties
The stereoselective synthesis of flower-inducing compounds, such as 9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic acid, which is structurally similar to this compound, highlights its application in agriculture, particularly in the regulation of flowering in plants (Shimomura et al., 2013).
Properties
IUPAC Name |
8-[(1R,2S)-2-hexylcyclopropyl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYOAHCGSIXJH-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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